Oleylamine hydrofluoride

概要

説明

デクタフルールは、主に歯科ケアで使用されるフッ素含有物質です。虫歯や知覚過敏の予防と治療、損傷した歯のエナメル質の再石灰化に役立つことで知られています。 デクタフルールは、その効果を高めるために、しばしばオラフールと組み合わせて使用されます .

準備方法

デクタフルールは、オレイルアミンとフッ化水素酸を反応させることで合成されます。反応は通常、無水条件下で行われ、高い収率と純度が得られます。 このプロセスでは、水と一部の有機溶媒に可溶な白色の結晶性固体であるフッ化水素酸塩が生成されます .

化学反応の分析

デクタフルールは、以下を含むいくつかの種類の化学反応を起こします。

解離: 水溶液中では、デクタフルールはオレイルアミンとフッ化物イオンに解離します。

置換: フッ化物イオンは置換反応に参加し、有機化合物の他のハロゲン化物を置き換えることができます。

これらの反応で使用される一般的な試薬には、フッ化水素酸、オレイルアミン、および様々な金属塩が含まれます。 これらの反応から生成される主な生成物は、通常、フッ化物塩と錯体化合物です .

科学研究の応用

デクタフルールには、いくつかの科学研究の応用があります。

歯科: 虫歯の予防、知覚過敏の治療、エナメル質の再石灰化のために、歯科用ジェルや溶液に広く使用されています。

化学: フッ素含有化合物の合成や、様々な化学反応における試薬として使用されます。

生物学: 特にフッ化物毒性と歯の健康の文脈において、生物系への潜在的な影響が研究されています。

科学的研究の応用

Dectaflur has several scientific research applications:

Dentistry: It is widely used in dental gels and solutions to prevent cavities, treat sensitive teeth, and refluoridate enamel.

Chemistry: Dectaflur is used in the synthesis of fluoride-containing compounds and as a reagent in various chemical reactions.

Biology: It is studied for its potential effects on biological systems, particularly in the context of fluoride toxicity and dental health.

Industry: Dectaflur is used in the production of fluoride-based materials and as a surfactant in various industrial processes

作用機序

デクタフルールは、歯の表面に薄い膜層を形成することで作用し、エナメルの最上層にフッ化物を組み込むのを促進します。このプロセスは、エナメル質を強化し、虫歯から保護するのに役立ちます。 このメカニズムに関与する正確な分子標的や経路は完全には解明されていませんが、フッ化物イオンがエナメル質の石灰化を促進する上で重要な役割を果たしていることはわかっています .

類似化合物の比較

デクタフルールは、オラフールやフッ化ナトリウムなどの他のフッ素含有化合物と比較されることがよくあります。

デクタフルールは、オレイルアミンと組み合わされている点がユニークで、オレイルアミンは界面活性剤の特性を提供し、歯科用途での効果を高めます。

類似化合物との比較

Dectaflur is often compared with other fluoride-containing compounds such as olaflur and sodium fluoride.

Olaflur: Like dectaflur, olaflur is used in dental care for the prevention of caries and treatment of sensitive teeth.

Sodium Fluoride: This is another common fluoride compound used in dental care.

Dectaflur is unique in its combination with oleyl amine, which provides surfactant properties and enhances its effectiveness in dental applications.

生物活性

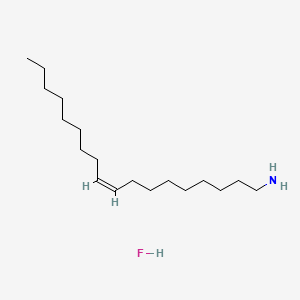

Oleylamine hydrofluoride (C₁₈H₃₈FN) is an organic compound that has garnered interest in various scientific fields due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, interactions with biological systems, and potential applications.

1. Synthesis and Properties

This compound is synthesized through the reaction of oleylamine with hydrofluoric acid. The process typically involves dissolving oleylamine in a solvent and gradually adding hydrofluoric acid under controlled conditions to avoid hazards associated with HF exposure. The product is usually a white solid or crystalline substance, characterized by enhanced solubility and reactivity compared to its parent compound, oleylamine.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

- Pseudomonas aeruginosa

These findings suggest that this compound could be utilized as an antibacterial agent in biomedical applications .

2.2 Cytotoxicity and Safety Profile

Long-term studies on the use of oleylamine have indicated no adverse human effects when handled properly. However, it is noted that dermal exposure can be corrosive, necessitating caution during handling . The compound's safety profile is crucial for its application in consumer products and pharmaceuticals.

3. Nanomaterial Applications

This compound plays a critical role in the synthesis of nanoparticles, particularly in stabilizing metal precursors during the formation of nanomaterials. Its ability to coordinate with metal ions enhances the formation kinetics of nanoparticles, making it valuable in materials science.

Table 1: Comparison of this compound with Other Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Oleic Acid | C₁₈H₃₄O₂ | Unsaturated fatty acid; precursor to oleylamine |

| Elaidylamine | C₁₈H₃₅NH₂ | Trans isomer of oleylamine; similar properties |

| Stearylamine | C₁₈H₃₉N | Saturated fatty amine; used as surfactant |

| Oleylammonium Fluoride | C₁₈H₃₈F | Passivates defects in nanocrystals |

4.1 Case Study: Nanoparticle Stabilization

A study demonstrated that oleylammonium fluoride (a related compound) significantly improved the photoluminescence quantum yield (PLQY) of CsPbBr3 nanoplates by over 11 times through effective passivation of surface defects . This highlights the potential of oleylamine derivatives in enhancing the performance of nanomaterials.

4.2 Enzymatic Activity Modulation

Research has explored the effects of organic solvents, including those containing oleylamine derivatives, on enzymatic reactions. These studies indicate that oleylamines can alter enzyme activity by modifying the active site environment, thus influencing substrate binding and catalytic efficiency .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial applications and nanomaterial synthesis. Its unique properties derived from its interaction with hydrofluoric acid enhance its reactivity compared to simpler fatty amines. Ongoing research into its biological interactions will further elucidate its potential applications in various scientific fields.

This compound's safety profile must be considered for practical applications, especially in consumer products where dermal exposure could pose risks. As research continues to evolve, this compound may find broader applications across biomedical and materials science domains.

特性

IUPAC Name |

(E)-octadec-9-en-1-amine;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSCPWWHMSCFOV-RRABGKBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCN.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1838-19-3 (Parent) | |

| Record name | Dectaflur [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7073484 | |

| Record name | 9-Octadecen-1-amine, hydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36505-83-6 | |

| Record name | Dectaflur [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecen-1-amine, hydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。